
1H-Pyrazolo(4,3-d)pyrimidin-7(6H)-one, 6-(2,4-dichloroanilino)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazolo(4,3-d)pyrimidin-7(6H)-one, 6-(2,4-dichloroanilino)-3-methyl- is a heterocyclic compound that features a pyrazolo-pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo(4,3-d)pyrimidin-7(6H)-one, 6-(2,4-dichloroanilino)-3-methyl- typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Construction of the Pyrimidine Ring: The pyrazole intermediate is then reacted with formamide or other suitable reagents to form the pyrimidine ring.
Substitution with 2,4-Dichloroaniline: The final step involves the substitution of the hydrogen atom at the 6-position of the pyrimidine ring with a 2,4-dichloroanilino group.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrazolo(4,3-d)pyrimidin-7(6H)-one, 6-(2,4-dichloroanilino)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichloroanilino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazolo-pyrimidine core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the 2,4-dichloroanilino group.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazolo(4,3-d)pyrimidin-7(6H)-one, 6-(2,4-dichloroanilino)-3-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer, inflammation, and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Pyrazolo(4,3-d)pyrimidin-7(6H)-one, 6-(2,4-dichloroanilino)-3-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo(4,3-d)pyrimidin-7(6H)-one, 3-methyl-: Lacks the 2,4-dichloroanilino group, which may result in different biological activities.
1H-Pyrazolo(4,3-d)pyrimidin-7(6H)-one, 6-(2-chloroanilino)-3-methyl-: Contains a 2-chloroanilino group instead of the 2,4-dichloroanilino group, potentially altering its chemical reactivity and biological effects.
Uniqueness: 1H-Pyrazolo(4,3-d)pyrimidin-7(6H)-one, 6-(2,4-dichloroanilino)-3-methyl- is unique due to the presence of the 2,4-dichloroanilino group, which can significantly influence its chemical properties and biological activities. This structural feature may enhance its potency and selectivity in various applications.
Eigenschaften
CAS-Nummer |
86831-74-5 |
|---|---|
Molekularformel |
C12H9Cl2N5O |
Molekulargewicht |
310.14 g/mol |
IUPAC-Name |
6-(2,4-dichloroanilino)-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C12H9Cl2N5O/c1-6-10-11(17-16-6)12(20)19(5-15-10)18-9-3-2-7(13)4-8(9)14/h2-5,18H,1H3,(H,16,17) |
InChI-Schlüssel |
MAVHSTFWMRYDKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NN1)C(=O)N(C=N2)NC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


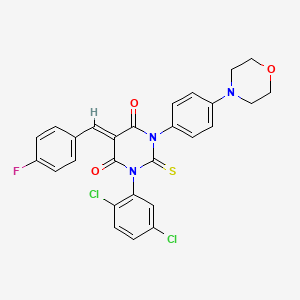
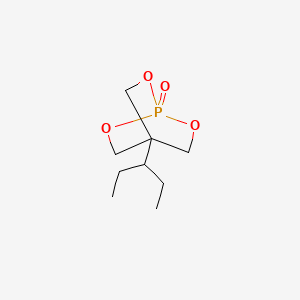
![Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B12774766.png)

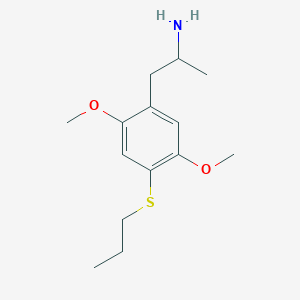
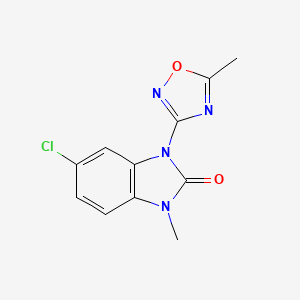
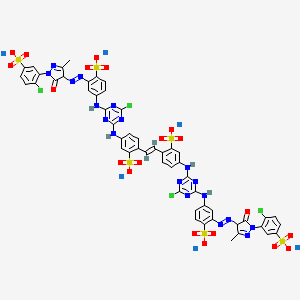


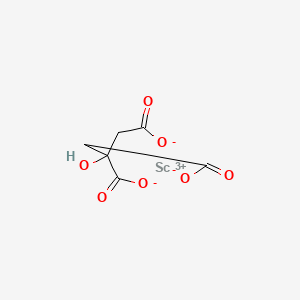

![Benzamide, 4-[[4-[[5-cyano-2-[(8-methoxyoctyl)amino]-6-[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-2,5-dimethylphenyl]azo]-N-[3-(2-phenoxyethoxy)propyl]-](/img/structure/B12774817.png)


